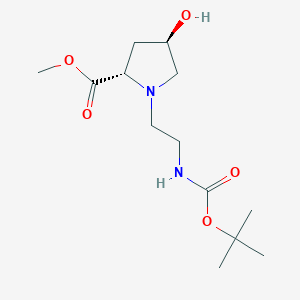
(2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring and subsequent esterification to introduce the methyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as ketones, alcohols, and substituted amines. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows researchers to investigate the effects of chirality on biological activity and molecular recognition .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the development of polymers and coatings .
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
253307-68-5 |
|---|---|
Molecular Formula |
C13H24N2O5 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)14-5-6-15-8-9(16)7-10(15)11(17)19-4/h9-10,16H,5-8H2,1-4H3,(H,14,18)/t9-,10+/m1/s1 |
InChI Key |
UOGCRAACOYHBDM-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN1C[C@@H](C[C@H]1C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


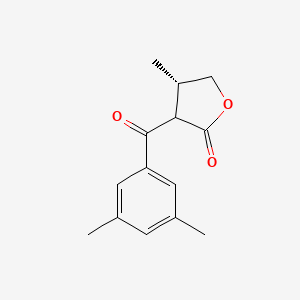
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
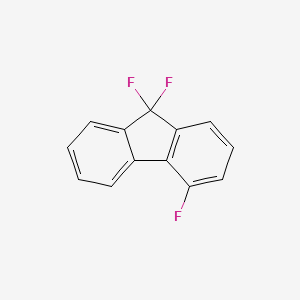
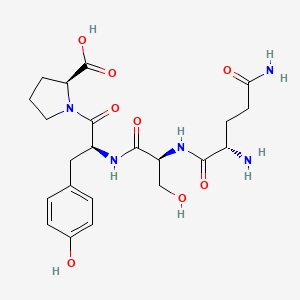
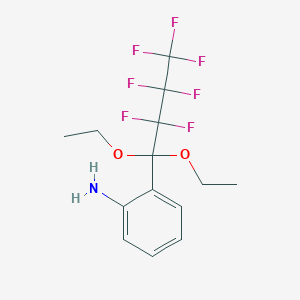
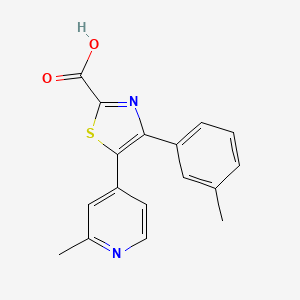
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
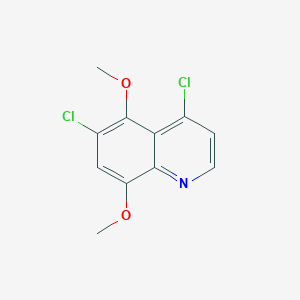
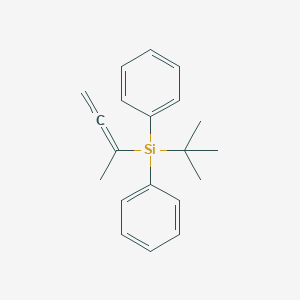
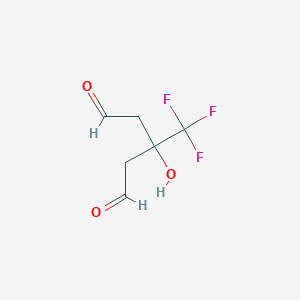
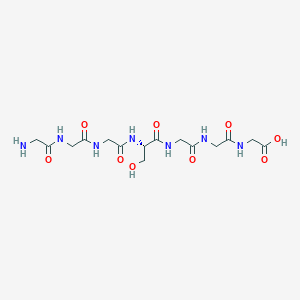
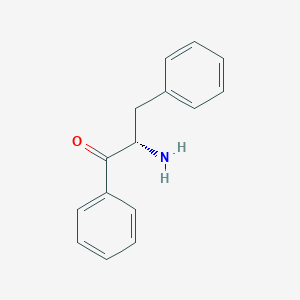
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
